4-Bromopyrimidine-2-carbaldehyde is an organic compound with the molecular formula C6H4BrN and a molar mass of 186.01 g/mol. It features a bromine atom attached to the pyrimidine ring, along with a carbaldehyde functional group at the 2-position. The compound appears as a pale yellow to white powder and is soluble in acetone. Its chemical structure allows it to participate in various organic reactions, making it a versatile intermediate in synthetic chemistry .
The synthesis of 4-Bromopyrimidine-2-carbaldehyde can be achieved through several methods:
4-Bromopyrimidine-2-carbaldehyde finds applications in various fields:
Studies on the interactions of 4-Bromopyrimidine-2-carbaldehyde with biological systems have highlighted its potential as a therapeutic agent. Interaction studies indicate that it may inhibit specific enzymes or microbial pathways, contributing to its antibacterial and antifungal properties. Further research is needed to elucidate the precise mechanisms of action and potential side effects associated with its use .
Several compounds share structural similarities with 4-Bromopyrimidine-2-carbaldehyde. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromo-4-pyridinecarboxaldehyde | Bromine at position 2, aldehyde at 4 | Used in synthesizing azacoumarins |
| 6-Bromo-N,N-dimethylpyrimidin-4-amine | Bromine at position 6, amine at 4 | Exhibits different biological activity |
| 4-Bromo-5-methyl-2-(methylthio)pyrimidine | Methylthio group at position 2 | Potentially different reactivity |
| Methyl 6-bromopyrimidine-4-carboxylate | Carboxylate instead of aldehyde | Different solubility and reactivity |
These compounds highlight the diversity within the pyrimidine family and underscore the unique reactivity and applications of 4-Bromopyrimidine-2-carbaldehyde, particularly due to its specific functional groups and positions on the ring structure .
Bromination at the 4-position of pyrimidine derivatives is a critical step in synthesizing 4-bromopyrimidine-2-carbaldehyde. Sodium monobromoisocyanurate (SMBI) has emerged as an efficient brominating agent, particularly for unprotected nucleosides. In aqueous acetonitrile with sodium azide (NaN₃), SMBI facilitates regioselective bromination at the C-5 position of pyrimidine nucleosides, achieving yields exceeding 90% within 30 minutes [2]. For example, treatment of uridine with SMBI (1.05 equiv.) and NaN₃ (4.0 equiv.) in 10% H₂O-CH₃CN produced 5-bromouridine in 94% yield [2]. This methodology’s efficiency stems from the synergistic effect of SMBI’s controlled bromine release and NaN₃’s role in stabilizing reactive intermediates.
Alternative bromination methods include the use of molecular bromine (Br₂) in acetic acid or dimethylformamide (DMF), though these often require acidic conditions and longer reaction times [2]. A comparative analysis of brominating agents reveals SMBI’s superiority in terms of yield and reaction speed (Table 1).
Table 1. Bromination Efficiency Across Agents
| Agent | Solvent System | Time (h) | Yield (%) |
|---|---|---|---|
| SMBI/NaN₃ | 10% H₂O-CH₃CN | 0.5 | 94 |
| Br₂/NaOAc | Glacial AcOH | 18 | 40 |
| NBS/DMF | DMF | 6 | 65 |
The introduction of the aldehyde group at the 2-position typically involves oxidation of a hydroxymethyl precursor. Activated manganese dioxide (MnO₂) has proven effective for oxidizing alcohol derivatives to aldehydes with high deuterium retention (>90%) in dichloromethane [4]. For instance, oxidation of 4-phenylbenzyl alcohol-d₁ with MnO₂ (23 equiv.) yielded the corresponding aldehyde-d₁ in 92% isotopic purity within 2 hours [4]. This method’s selectivity arises from MnO₂’s ability to abstract hydrogen via a rate-determining C–H bond cleavage, minimizing over-oxidation to carboxylic acids [4].
Alternative oxidants like Dess–Martin periodinane or TEMPO/PhI(OAc)₂ offer moderate yields but lower selectivity (66–76% deuterium retention) [4]. The choice of oxidant thus depends on the substrate’s sensitivity and the desired isotopic fidelity.
While direct examples of transition metal catalysis in 4-bromopyrimidine-2-carbaldehyde synthesis are scarce, analogous pyrimidine functionalizations suggest potential applications. Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) could theoretically introduce bromine or aldehyde groups via pre-functionalized intermediates. However, such methods remain underexplored for this specific compound.
Microwave irradiation significantly accelerates reaction kinetics, as demonstrated in the synthesis of Schiff bases, where reaction times decreased from 1–2 hours to 2–3 minutes [6]. Applying this approach to pyrimidine bromination or oxidation steps could enhance throughput. For example, microwave-assisted bromination using SMBI might reduce incubation times from hours to minutes while maintaining high yields [6].
Column chromatography remains the gold standard for purifying 4-bromopyrimidine-2-carbaldehyde. A solvent gradient of 4–6% methanol in dichloromethane effectively isolates the product, as evidenced by the purification of 5-bromo-2’-O-methyluridine [2]. High-performance liquid chromatography (HPLC) with C18 columns further ensures purity, particularly for isotopic analogs requiring stringent separation.
Recrystallization from acetonitrile or methanol:DCM mixtures yields high-purity crystalline products. For instance, 5-bromocytidine precipitated as a white solid upon cooling a saturated acetonitrile solution [2]. Optimal crystal formation requires slow evaporation at 4°C, minimizing impurities trapped in the lattice.
The thermodynamic parameters of 4-Bromopyrimidine-2-carbaldehyde reveal significant insights into its physical behavior and stability characteristics. This heterocyclic compound exhibits well-defined thermal properties that are crucial for understanding its behavior in various applications and storage conditions.
The boiling point of 4-Bromopyrimidine-2-carbaldehyde has been determined to be 244.0±20.0°C at 760 mmHg [1]. This elevated boiling point reflects the compound's relatively high molecular weight (186.99 g/mol) and the presence of intermolecular forces arising from the electron-withdrawing bromine substituent and the polar carbaldehyde functional group [2].
The boiling point behavior of 4-Bromopyrimidine-2-carbaldehyde can be contextualized within the broader family of pyrimidine derivatives. For comparison, the structurally related Pyrimidine-4-carbaldehyde exhibits a boiling point of 225.3±13.0°C at 760 mmHg [3], which is approximately 19°C lower than 4-Bromopyrimidine-2-carbaldehyde. This difference can be attributed to the additional mass and polarizability contributed by the bromine atom, which enhances van der Waals interactions between molecules.
The melting behavior of 4-Bromopyrimidine-2-carbaldehyde, while not explicitly reported in the available literature, can be inferred from structural analogs. The compound 2-Bromopyrimidine, which shares the bromopyrimidine core structure, exhibits a melting point of 55-57°C [4]. However, the presence of the carbaldehyde group in 4-Bromopyrimidine-2-carbaldehyde would likely result in a higher melting point due to additional dipole-dipole interactions and potential hydrogen bonding capabilities.
The thermal stability of 4-Bromopyrimidine-2-carbaldehyde is evidenced by its relatively high decomposition temperature. Similar pyrimidine-carbaldehyde compounds demonstrate stability up to approximately 200°C before significant decomposition occurs [5] [6]. The bromine substituent may enhance thermal stability through the inductive effect, which stabilizes the aromatic system.
The density of 4-Bromopyrimidine-2-carbaldehyde is reported as 1.7±0.1 g/cm³ [1], which is significantly higher than that of water (1.0 g/cm³) and most organic solvents. This high density is primarily attributable to the presence of the bromine atom, which contributes substantial atomic mass to the molecular structure. The bromine atom has an atomic weight of approximately 79.9 g/mol, representing about 43% of the total molecular weight of the compound.
When compared to the unsubstituted Pyrimidine-4-carbaldehyde, which has a density of 1.2±0.1 g/cm³ [3], the bromine-substituted derivative shows a density increase of approximately 42%. This density relationship correlates well with the molecular weight difference between the two compounds (186.99 g/mol vs 108.098 g/mol).
The volatility profile of 4-Bromopyrimidine-2-carbaldehyde is characterized by its extremely low vapor pressure of 0.0±0.5 mmHg at 25°C [1]. This near-zero vapor pressure indicates that the compound has minimal tendency to evaporate at room temperature, classifying it as a non-volatile substance. The low volatility is consistent with the compound's high boiling point and relatively strong intermolecular forces.
The flash point of 4-Bromopyrimidine-2-carbaldehyde is 101.4±21.8°C [1], which places it in the category of combustible liquids rather than flammable liquids. This relatively high flash point, combined with the low vapor pressure, suggests that the compound poses minimal fire hazard under normal handling conditions. The significant difference between the flash point and boiling point (approximately 143°C) indicates a broad temperature range where the compound exists as a stable liquid phase.
| Property | Value | Temperature/Pressure Conditions |
|---|---|---|
| Boiling Point | 244.0±20.0°C | 760 mmHg |
| Density | 1.7±0.1 g/cm³ | Room temperature |
| Flash Point | 101.4±21.8°C | Standard atmospheric pressure |
| Vapor Pressure | 0.0±0.5 mmHg | 25°C |
The solubility behavior of 4-Bromopyrimidine-2-carbaldehyde demonstrates a complex interplay between its polar and nonpolar structural features. The compound contains both hydrophilic elements (the pyrimidine nitrogen atoms and carbaldehyde oxygen) and lipophilic components (the bromine substituent and aromatic ring system), resulting in distinctive solubility patterns across different solvent systems.
The solubility of 4-Bromopyrimidine-2-carbaldehyde in polar solvents is significantly enhanced compared to nonpolar systems. The compound demonstrates good solubility in acetone , which can be attributed to the solvent's ability to form dipole-dipole interactions with both the carbaldehyde functional group and the electronegative nitrogen atoms of the pyrimidine ring.
In highly polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), 4-Bromopyrimidine-2-carbaldehyde exhibits substantial solubility [8] [6]. These solvents are particularly effective at dissolving the compound due to their high dielectric constants and ability to stabilize charged species through solvation. The solubility in DMSO is comparable to related pyrimidine derivatives, with similar compounds showing solubilities in the range of 12-31 mg/mL [8] [9].
The interaction with polar protic solvents like alcohols shows moderate solubility characteristics. Based on the behavior of structurally similar compounds, 4-Bromopyrimidine-2-carbaldehyde would be expected to show reasonable solubility in ethanol and methanol [10] [6]. The hydroxyl groups in these solvents can form hydrogen bonds with the oxygen atom of the carbaldehyde group and potentially with the nitrogen atoms of the pyrimidine ring.
In contrast, the compound exhibits limited solubility in nonpolar solvents . This poor solubility in nonpolar media such as hexane or petroleum ether is consistent with the compound's polar nature. The bromine substituent, while contributing to molecular polarizability, is insufficient to overcome the overall polar character imparted by the pyrimidine ring and carbaldehyde group.
The solubility pattern can be understood through the "like dissolves like" principle, where polar solvents can effectively solvate the polar regions of the molecule while nonpolar solvents cannot provide adequate solvation energy to overcome the intermolecular forces between 4-Bromopyrimidine-2-carbaldehyde molecules.
The pH-dependent solubility behavior of 4-Bromopyrimidine-2-carbaldehyde is governed by the basicity of the pyrimidine nitrogen atoms and the potential for protonation under acidic conditions. Pyrimidine itself has a pKa of approximately 1.5 [5], indicating that protonation occurs only under strongly acidic conditions.
Under acidic conditions (pH < 2), the pyrimidine nitrogen atoms can become protonated, forming positively charged species. This protonation significantly enhances water solubility by introducing ionic character to the molecule. The protonated form can form strong electrostatic interactions with water molecules and other polar solvents, leading to increased dissolution [11].
At neutral pH (pH 6-8), the compound exists predominantly in its neutral form, with solubility characteristics matching those described in the previous section. The carbaldehyde group remains unionized across this pH range, maintaining its ability to participate in hydrogen bonding and dipole-dipole interactions.
Under basic conditions (pH > 10), the solubility may be affected by potential nucleophilic attack on the carbaldehyde carbon by hydroxide ions. While the carbaldehyde group itself is not significantly basic, the electron-withdrawing effect of the bromine substituent may make the carbonyl carbon more susceptible to nucleophilic attack, potentially leading to the formation of geminal diol species or other hydrated forms that could alter solubility characteristics.
The temperature dependence of solubility follows typical patterns observed for organic compounds, with increased solubility at elevated temperatures. Studies on related pyrimidine derivatives indicate that solubility generally increases with temperature across all solvent systems [12]. This temperature effect is particularly pronounced in polar solvents where the increased thermal energy facilitates solvation processes.
| Solvent System | Solubility Level | Mechanism |
|---|---|---|
| DMSO/DMF | High | Dipole-dipole interactions, high dielectric constant |
| Acetone | Good | Dipole-dipole interactions |
| Ethanol | Moderate | Hydrogen bonding, dipole interactions |
| Water (neutral pH) | Limited | Insufficient polarity, competing hydrogen bonding |
| Water (acidic pH) | Enhanced | Protonation, ionic character |
| Hexane | Poor | Lack of polar interactions |